molecular formula C13H10N4O B11869728 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

Cat. No.: B11869728
M. Wt: 238.24 g/mol
InChI Key: AGTLDIYBFVTSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one is a synthetically versatile quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthon for constructing diverse molecular libraries, particularly through functionalization at its reactive 3-amino group to create Schiff bases, amides, and other complex heterocyclic systems . In pharmacological research, quinazolin-4(3H)-one derivatives are recognized as a "privileged" scaffold due to their wide range of biological activities . This specific derivative is primarily investigated for its potential in developing anticancer agents . Structurally related quinazolinones demonstrate potent cytotoxicity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), and function as multi-target tyrosine kinase inhibitors, showing significant activity against critical enzymes including CDK2, HER2, and EGFR . These enzymes are pivotal in regulating cellular growth, division, and proliferation, making them prominent targets in oncology . Beyond oncology, this compound's framework is a promising precursor for developing antimicrobial agents . Arylidene and other derivatives of quinazolin-4(3H)-one have shown substantial in vitro efficacy against various bacterial and fungal strains, with some analogs exhibiting potent, broad-spectrum activity . The core structure also holds research value in other areas, including as a potential photosensitizer for DNA-binding studies and photodynamic therapy research, and in materials science for the development of luminescent materials . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

3-amino-2-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C13H10N4O/c14-17-12(9-4-3-7-15-8-9)16-11-6-2-1-5-10(11)13(17)18/h1-8H,14H2

InChI Key

AGTLDIYBFVTSBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)N

Origin of Product

United States

Preparation Methods

Reaction Protocol

A mixture of 2,3-pyridine dicarboxylic anhydride (0.01 mol) and anthranilic acid (0.01 mol) in glacial acetic acid is refluxed for 4–6 hours. The intermediate amide derivative undergoes cyclization upon treatment with hydrazine hydrate (0.012 mol) in n-butanol at reflux for 1 hour. The product precipitates upon cooling and is recrystallized from ethanol, yielding 80–85% of 3-amino-2-(pyridin-3-yl)quinazolin-4(3H)-one as colorless crystals.

Table 1: Optimization Parameters for Classical Synthesis

ParameterOptimal ConditionYield Impact
Solventn-ButanolMaximizes cyclization rate
TemperatureReflux (~117°C)Ensures complete dehydration
Hydrazine Hydrate Ratio1:1.2 (anhydride:hydrazine)Prevents over-substitution

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 3301 cm⁻¹ (N–H stretch, NH₂), 1643 cm⁻¹ (C=O stretch).

  • ¹H NMR : δ 5.71 ppm (broad, NH₂), 7.7–8.99 ppm (aromatic protons), 11.6 ppm (NH).

  • Mass Spectrometry : Molecular ion peak at m/z 238.24 (M⁺), consistent with C₁₃H₁₀N₄O.

Alternative Route via Preformed Quinazolinone Intermediate

A modified pathway avoids anhydride intermediates by utilizing preformed 4(3H)-quinazolinone derivatives. This method, adaptable from copper-catalyzed protocols, introduces the pyridinyl group through nucleophilic aromatic substitution.

Synthetic Procedure

A solution of 3-amino-4(3H)-quinazolinone (0.01 mol) in dimethylformamide (DMF) is treated with 3-aminopyridine (0.012 mol) in the presence of Cu(OAc)₂·H₂O (5 mol%) and triethylamine. Microwave irradiation at 150°C for 20 minutes facilitates coupling, followed by aqueous workup and column chromatography (hexane/ethyl acetate).

Table 2: Comparative Efficiency of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
Cu(OAc)₂·H₂ODMF15078
Pd(OAc)₂Toluene11065
FeCl₃Ethanol8042

Mechanistic Insights

The copper catalyst mediates a radical-based pathway, enabling C–N bond formation between the quinazolinone and pyridine moieties. Density functional theory (DFT) studies suggest that the reaction proceeds via a single-electron transfer (SET) mechanism, with the amine acting as both a nucleophile and a base.

One-Pot Tandem Synthesis

Recent advances emphasize tandem reactions to reduce purification steps. A one-pot method combines anthranilic acid, 3-pyridylboronic acid, and urea in the presence of POCl₃ as a dehydrating agent.

Operational Details

Anthranilic acid (10 mmol), 3-pyridylboronic acid (12 mmol), and urea (15 mmol) are suspended in phosphoryl chloride (20 mL) and heated at 90°C for 8 hours. The reaction mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via recrystallization (ethanol/water), achieving a 70% yield.

Table 3: Effect of Dehydrating Agents on Yield

AgentTemperature (°C)Time (h)Yield (%)
POCl₃90870
PCl₅100665
H₂SO₄1201058

Advantages and Limitations

  • Pros : Eliminates intermediate isolation, reduces solvent use.

  • Cons : Requires careful control of exothermic POCl₃ reactions; lower yield compared to stepwise methods.

Critical Comparison of Methodologies

Yield and Scalability

  • Classical method : Highest yield (80–85%) but involves multi-step purification.

  • Catalytic coupling : Moderate yield (78%) with faster reaction times.

  • One-pot synthesis : Lower yield (70%) but superior atom economy.

Practical Considerations

  • Cost : POCl₃ and Cu(OAc)₂ increase expenses in one-pot and catalytic routes.

  • Safety : Hydrazine hydrate (Class 2 carcinogen) necessitates stringent handling in classical synthesis .

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 3 enables condensation with aldehydes or ketones to form Schiff bases. For example:

  • Reaction with aldehydes : In ethanol under reflux, the compound reacts with aromatic aldehydes (e.g., benzaldehyde) to yield imine derivatives.

  • Reaction with ketones : Cyclic ketones like cyclohexanone form spiroquinazolinone derivatives under acidic conditions.

Table 1: Condensation Reactions

ReagentConditionsProductYieldSource
BenzaldehydeEthanol, reflux, 6 hN-Benzylidene derivative72%
CyclohexanoneHCl (cat.), EtOH, 8 hSpiroquinazolinone65%

Cyclization Reactions

The compound participates in cyclization to form polyheterocyclic systems. Key examples include:

  • Microwave-assisted cyclization : Reaction with isocyanates under Cu(OAc)₂ catalysis forms fused pyrido[2,3-d]quinazolinones .

  • One-pot domino reactions : Arenediazonium salts and nitriles yield 3,4-dihydroquinazolines via sequential C–N bond formations .

Table 2: Cyclization Protocols

ReagentsCatalyst/ConditionsProductYieldSource
Methyl isocyanideCu(OAc)₂, CH₂Cl₂, 150°CPyrido[2,3-d]quinazolinone78%
Arenediazonium salt + nitrileNone, RT, 2 h3,4-Dihydroquinazoline85%

Nucleophilic Substitutions

The electron-deficient quinazolinone core undergoes nucleophilic substitutions at position 4:

  • Amination : Treatment with primary amines (e.g., allylamine) in DMF replaces the 4-carbonyl oxygen with an amino group .

  • Thiolation : Reaction with thiourea in acetic acid introduces a thiol group .

Table 3: Substitution Reactions

ReagentSolvent/ConditionsProductYieldSource
AllylamineDMF, 100°C, 12 h4-Aminoquinazoline63%
ThioureaAcOH, reflux, 8 h4-Thiolquinazoline58%

Oxidation and Reduction

  • Oxidation : H₂O₂ in DMSO oxidizes the amino group to a nitro group, forming 3-nitro-2-(pyridin-3-yl)quinazolin-4(3H)-one .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group back to amino while preserving the heterocycle .

Metal-Complexation Reactions

The pyridine nitrogen coordinates with transition metals:

  • Copper complexes : Forms stable complexes with Cu(II) in methanol, characterized by UV-Vis and ESR spectroscopy .

  • Palladium catalysis : Acts as a ligand in Suzuki-Miyaura cross-coupling reactions .

Key Mechanistic Insights

  • Schiff base formation : The amino group’s nucleophilicity drives condensation with carbonyl compounds.

  • Cyclization pathways : Copper catalysis facilitates radical intermediates in microwave-assisted reactions .

  • Steric effects : Substituents on the pyridine ring modulate reactivity; electron-withdrawing groups slow nucleophilic substitutions .

Scientific Research Applications

Synthesis of 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

The synthesis of quinazolinone derivatives has gained significant attention due to their versatile biological activities. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing 2-amino benzamide and appropriate pyridine derivatives under controlled conditions.
  • Diverse Substitutions : Modifying the pyridine moiety can enhance biological activity and selectivity against specific targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For instance:

  • Cytotoxicity Tests : Compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, such as human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). Some derivatives exhibited IC50 values significantly lower than established chemotherapeutics like lapatinib .

Protein Kinase Inhibition

The compound has shown promise as a protein kinase inhibitor:

  • Tyrosine Kinases : It has been evaluated for inhibitory activity against several tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. The structure-activity relationship indicates that specific substitutions at the N-3 position enhance inhibitory potency .

Other Pharmacological Activities

Beyond anticancer properties, this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory and Analgesic Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .

Case Study: Anticancer Efficacy

In a recent study, a series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against MCF-7 and A2780 cell lines. Among these, compounds with the pyridine substitution showed enhanced activity compared to controls, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study: Protein Kinase Inhibition

Another research effort focused on evaluating the inhibitory effects of various quinazolinone derivatives on protein kinases. The findings indicated that specific modifications at the pyridine position resulted in significant inhibition of key kinases involved in cancer progression, making these compounds potential candidates for further development as targeted therapies .

Tables

Activity TypeTarget/Cell LineIC50 (µM)Reference
CytotoxicityMCF-70.20 ± 0.02
CytotoxicityA27800.14 ± 0.03
Protein KinaseCDK2Potent
Protein KinaseHER2Potent
AntimicrobialVarious BacteriaEffective

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Substituent Effects

The pharmacological profile of quinazolinones is highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:

Key Observations:
  • Pyridine vs. Phenoxy Groups: Compounds with pyridin-3-yl (e.g., target compound) or phenoxy groups (e.g., z8) at R2 exhibit antitumor activity, but phenoxy derivatives like z8 show enhanced potency against A549 cells compared to gefitinib . The pyridine ring may improve solubility or target specificity.
  • Halogen and Methyl Substituents : Chlorine or methyl groups at position 6 (e.g., z8 ) increase lipophilicity, which may enhance membrane permeability and antitumor efficacy .
Antitumor Activity :
  • z8: Demonstrates superior activity against A549 lung cancer cells (IC50 = 12.47 μM) compared to gefitinib (IC50 = 17.37 μM), attributed to its 3,5-dimethylphenoxy and chloro-substituents .
  • Triazolylmethyl Derivatives : Exhibit apoptosis induction in SW620 colon cancer cells, with mechanisms involving G2/M phase arrest .
Enzyme Inhibition :
  • 4h and 4d : Show variable inhibition of carbonic anhydrase-II, with the 4-methylphenyl group in 4h offering better steric compatibility than nitro-substituted analogs .
Antimicrobial and Anti-inflammatory Activity :
  • 2-Methylquinazolin-4(3H)-one Derivatives : Display moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, though less potent than ampicillin .
  • Isoxazole-Quinazolinone Hybrids: Compound 5e (with trifluoromethylphenyl) shows notable anti-inflammatory and analgesic effects, comparable to diclofenac .

Biological Activity

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer, through its interaction with tyrosine kinases.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridine ring at the 2-position and an amino group at the 3-position of the quinazolinone core. The synthesis typically involves cyclization reactions of substituted anthranilic acids with isothiocyanates or ureas, yielding various derivatives that may exhibit enhanced biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly as an inhibitor of multiple tyrosine kinases involved in cancer progression. In vitro studies have shown its efficacy against various cancer cell lines, including breast adenocarcinoma (MCF-7) .

Key Findings:

  • Inhibition of Tyrosine Kinases: The compound acts as a non-competitive inhibitor against CDK2 and EGFR, which are critical in cell signaling pathways related to cancer .
  • Cytotoxicity: Compounds derived from quinazolinones have demonstrated cytotoxic effects comparable to established drugs like imatinib and lapatinib, indicating their potential as therapeutic agents .

Antibacterial Activity

Beyond its anticancer properties, this compound has also been investigated for its antibacterial effects. Studies have shown that derivatives of quinazolinones possess activity against various pathogens, suggesting a broad spectrum of biological applications .

Table 1: Anticancer and Antibacterial Activities

Activity TypeTarget Enzyme/PathogenIC50 Value (µM)Reference
AnticancerCDK20.173 ± 0.012
HER20.079 ± 0.015
AntibacterialStaphylococcus aureusNot specified
Escherichia coliNot specified

Molecular docking studies reveal that this compound binds effectively to the active sites of target proteins involved in cancer progression. Its mechanism includes:

  • Non-competitive inhibition against certain kinases, which prevents substrate binding without competing with ATP.
  • Binding affinity studies indicate strong interactions with the active sites of CDK2 and EGFR, supporting its role as a potential therapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells: A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 cells. The most potent derivatives showed IC50 values comparable to leading anticancer drugs.
  • Antibacterial Screening: Derivatives were tested against both gram-positive and gram-negative bacteria, demonstrating significant antibacterial activity, particularly against resistant strains such as MRSA.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-amino-2-(pyridin-3-yl)quinazolin-4(3H)-one to improve yield and efficiency?

  • Methodological Answer : Microwave-assisted synthesis significantly reduces reaction time (from ~10 hours to minutes) and increases yields (e.g., 87% vs. 79% for conventional heating). The reaction involves N-acylation of anthranilic acid followed by hydrazine-mediated cyclization. Key parameters include microwave power (800W), solvent choice (e.g., pyridine), and controlled heating to prevent decomposition .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (C=O at ~1685 cm⁻¹, C=N at ~1663 cm⁻¹, N-H at ~3330 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms aromatic proton environments (δ 7.2–7.9 ppm for pyridine/quinazoline rings) and carbon assignments (e.g., lactam C=O at ~160 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 268) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, masks) due to hazards (H303: harmful if swallowed; H313/H333: skin/ inhalation risks). Work in a fume hood, avoid direct skin contact, and store in airtight containers away from light .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting kinases (e.g., EGFR) or antimicrobial activity (MIC tests against S. aureus or E. coli). For anti-inflammatory studies, measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl or indolyl substitutions) influence bioactivity?

  • Methodological Answer : Introduce substituents at the pyridine or quinazoline rings via:

  • Fischer indolization : React hydrazone intermediates (e.g., compound 16) with acids (85% H₃PO₄) to form indolyl derivatives (e.g., compound 17) .
  • Thiol-alkylation : Attach pyridinyloxadiazolyl groups via bromomethyl intermediates (e.g., Scheme 72) .
  • SAR Analysis : Compare IC₅₀ values of analogs (e.g., 2-pyridyl derivatives show enhanced COX-2 selectivity vs. phenyl analogs) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurity profiles. For example:

  • Purity Checks : Use HPLC (≥98% purity) to rule out side products .
  • Target Validation : Confirm binding via SPR (surface plasmon resonance) or radioligand assays .
  • Metabolic Stability : Assess liver microsome stability to identify rapid degradation .

Q. How can computational methods (e.g., molecular docking) predict binding modes to therapeutic targets?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., RAD51 or mPGES-1) from PDB. Optimize hydrogen bonding and charge states.
  • Docking Workflow : Use AutoDock Vina to simulate ligand binding. Key interactions include π-π stacking with pyridine and H-bonds with quinazoline C=O .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol for RAD51) with experimental IC₅₀ values .

Q. What strategies resolve low solubility issues during in vivo testing?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes (e.g., β-CD inclusion increases solubility 10-fold) .
  • Pharmacokinetic Profiling : Monitor plasma concentration-time curves after IV/oral administration in rodent models .

Data Contradiction Analysis

Q. Why do microwave-synthesized batches sometimes show inconsistent bioactivity despite high yields?

  • Methodological Answer :

  • Byproduct Analysis : Characterize impurities via LC-MS; microwave overheating may generate decomposition products (e.g., open-chain hydrazides) .
  • Crystallinity Differences : Compare XRD patterns; amorphous phases from rapid microwave cooling may reduce cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.